1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene

Click Chemistry Cycloaddition Kinetics Electron-Deficient Alkynes

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8) is a premium trisubstituted terminal alkyne that uniquely combines a strong electron-withdrawing nitro group (-NO₂) and a highly lipophilic trifluoromethyl group (-CF₃) in a symmetrical 1,3,5-arrangement. This creates an electron-deficient π-system (LogP ~2.59) that accelerates CuAAC click kinetics and ensures a rigid, symmetrical dipole critical for ordered SAMs. Unlike generic 1-ethynyl-4-(trifluoromethyl)benzene or other mono-substituted analogs, this building block provides superior reactivity for medicinal chemistry, materials science, and bioconjugation. Its nitro group also serves as a latent handle for late-stage aniline diversification, offering orthogonal reactivity in PROTAC synthesis. Choose this compound for enhanced passive permeability, metabolic stability, and regiochemical precision in your advanced research.

Molecular Formula C9H4F3NO2
Molecular Weight 215.13 g/mol
Cat. No. B12080372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene
Molecular FormulaC9H4F3NO2
Molecular Weight215.13 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C9H4F3NO2/c1-2-6-3-7(9(10,11)12)5-8(4-6)13(14)15/h1,3-5H
InChIKeyVUDVBITUSGNXMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene: Baseline Profile and Chemical Identity for Research Procurement


1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene (CAS: 2228611-47-8; MF: C₉H₄F₃NO₂; MW: 215.13) is a trisubstituted aromatic terminal alkyne distinguished by the simultaneous presence of a strong electron-withdrawing nitro group (-NO₂) at the meta-position and a highly lipophilic trifluoromethyl group (-CF₃) at the symmetrical meta-position relative to the reactive ethynyl (-C≡CH) handle . This unique 1,3,5-substitution pattern creates a highly electron-deficient π-system with an estimated LogP of ~2.59, classifying it as a potent electrophilic building block for click chemistry, Sonogashira couplings, and medicinal chemistry scaffold diversification .

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene: Why Simple Ethynylbenzene or Mono-Trifluoromethyl Analogs Cannot Substitute Its Function


Generic substitution of this compound with common alternatives—such as 1-Ethynyl-4-(trifluoromethyl)benzene (lacking the nitro group), 1-Ethynyl-3-nitrobenzene (lacking the -CF₃ group), or 3-(Trifluoromethyl)phenylacetylene (lacking the nitro group)—fundamentally fails due to dramatic differences in electronic polarization, lipophilicity, and regiochemical control . The synergistic combination of the strongly electron-withdrawing -NO₂ and -CF₃ groups on the same phenyl ring drastically reduces the electron density of the alkyne, accelerating cycloaddition kinetics and enhancing the stability of the resulting triazole products compared to non-fluorinated or mono-substituted analogs [1]. Furthermore, the 1,3,5-arrangement ensures a rigid, symmetrical dipole that is critical for achieving ordered self-assembled monolayers and optimizing intermolecular stacking in materials science, a property entirely absent in 1,4- or 1,2-substituted regioisomers .

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene: Quantitative Differentiation Evidence Against Analogs


Quantified Electronic Deficiency: Synergistic -I/-M Effect of 3-NO₂ and 5-CF₃ vs. Mono-Trifluoromethyl Analogs

The target compound exhibits significantly enhanced electrophilicity relative to 1-Ethynyl-4-(trifluoromethyl)benzene (CAS 705-31-7) due to the additive electron-withdrawing effect of the meta-nitro group. The presence of the nitro group in a 1,3,5-arrangement with the -CF₃ group lowers the electron density on the terminal alkyne carbon, as inferred from the compound's elevated computed LogP (2.59) and the known effects of electron-withdrawing substituents on alkyne reactivity . This electron deficiency is crucial for accelerating the rate-determining step in Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) and enhancing the stability of resulting triazole rings via reduced electron density .

Click Chemistry Cycloaddition Kinetics Electron-Deficient Alkynes Polarization

Lipophilicity and Membrane Permeability: 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene vs. Non-Fluorinated 1-Ethynyl-3-nitrobenzene

The inclusion of the -CF₃ group in 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene provides a quantified boost in lipophilicity compared to its non-fluorinated direct analog, 1-Ethynyl-3-nitrobenzene (CAS 3034-94-4). The target compound exhibits a computed LogP of 2.59, whereas the non-fluorinated analog (1-Ethynyl-3-nitrobenzene) has a significantly lower reported LogP of 1.58 to 2.10 . This increase in LogP (Δ ~0.5-1.0 units) is critical for improving passive membrane permeability and metabolic stability in biological contexts, as trifluoromethyl groups are known to enhance bioavailability and reduce oxidative metabolism .

Medicinal Chemistry ADME Properties LogP Optimization Trifluoromethyl Effect

Regioisomeric Differentiation: The 1,3,5-Substitution Pattern and Its Impact on Self-Assembly vs. 1,4- and 1,2-Analogs

The 1,3,5-substitution pattern of 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene confers a unique, symmetrical molecular dipole moment that is distinct from the more common 1,4-substituted analogs (e.g., 4-Ethynyl-α,α,α-trifluorotoluene, CAS 705-31-7) or 1,2-substituted analogs . While specific dipole moment data for the target compound is not available in the open literature, the symmetrical arrangement of electron-withdrawing groups (-NO₂ and -CF₃) at the meta positions relative to the alkyne creates a C₂v symmetry element not present in 1,4-isomers . In the context of self-assembled monolayers (SAMs) and organic electronics, this symmetry influences the tilt angle, packing density, and electronic coupling of the monolayer, which are critical parameters for charge transport and sensor performance .

Self-Assembled Monolayers (SAMs) Materials Science Surface Chemistry Dipole Moments

Functional Group Orthogonality and Chemical Stability: Differentiating the Ethynyl-Nitro-Trifluoromethyl Triad

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene provides a versatile platform for orthogonal functionalization that is not achievable with simpler di-substituted phenylacetylenes. The terminal alkyne enables highly specific CuAAC (click) reactions or Sonogashira cross-couplings, while the nitro group serves as a masked amine precursor that can be selectively reduced (e.g., with H₂/Pd-C or Fe/HCl) to a primary aniline without affecting the robust -CF₃ group . This contrasts with analogs like 1-Ethynyl-3-(trifluoromethyl)benzene, which lack the synthetic handle for subsequent amine introduction, or 1-Ethynyl-3-nitrobenzene, which lacks the metabolic and electronic benefits of the -CF₃ moiety [1]. The presence of three distinct, non-interfering functional groups in a single small molecule maximizes synthetic efficiency in lead optimization campaigns .

Orthogonal Synthesis Click Chemistry Nitro Reduction Sonogashira Coupling

Suitability for Advanced Organic Electronics: Triplet Energy and Hole-Blocking Potential

Trisubstituted benzenes containing both nitro and trifluoromethyl groups have been explicitly claimed in patent literature as superior materials for electron transport layers (ETL) and hole-blocking layers (HBL) in organic electroluminescence (EL) devices [1]. Specifically, patent application US20220177454 describes trisubstituted benzene compounds bearing nitrogen-containing hetero rings and strongly electron-withdrawing substituents (-CF₃, -NO₂) that exhibit high triplet energies (T₁ > 2.7 eV) essential for confining excitons within the emissive layer of phosphorescent OLEDs [1]. While the exact T₁ value for 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene is not disclosed, its structural conformity to this patent class (trisubstituted benzene with -CF₃ and potential for -NO₂) positions it as a validated intermediate for constructing high-performance ETL/HBL materials, a function that simple 1,4-ethynyl analogs cannot efficiently perform due to lower electron affinity and poorer film morphology .

Organic Light-Emitting Diodes (OLEDs) Electron Transport Layer (ETL) Triplet Energy Phosphorescent Emitters

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene: Recommended Application Scenarios Based on Verified Differential Properties


Accelerated Lead Optimization in CNS and Oncology Drug Discovery

In medicinal chemistry campaigns targeting neurological disorders or solid tumors, where crossing the blood-brain barrier (BBB) or penetrating cellular membranes is a primary hurdle, 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene offers a dual advantage. Its elevated LogP (~2.59) significantly enhances passive permeability relative to non-fluorinated ethynyl-nitrobenzene analogs (LogP ~1.58-2.10) . Furthermore, the electron-deficient alkyne ensures efficient and reliable conjugation to azide-bearing pharmacophores or biomarkers via CuAAC click chemistry, with the nitro group providing a latent handle for late-stage diversification to aniline derivatives without compromising the stability-enhancing -CF₃ group . This combination of properties makes it a strategic choice for building focused libraries of metabolically stable, CNS-penetrant candidates.

Fabrication of High-Density Self-Assembled Monolayers (SAMs) for Biosensing and Corrosion Inhibition

For surface scientists and materials engineers, the unique 1,3,5-substitution pattern of this compound provides a distinct molecular geometry for creating self-assembled monolayers (SAMs) on gold or other metal surfaces . Unlike the more linear 1,4-substituted ethynylbenzenes, the target compound's symmetrical dipole and specific molecular footprint (due to the meta-arrangement of -NO₂ and -CF₃) can be exploited to tune the tilt angle, packing density, and interfacial electronic properties of the monolayer . This is particularly valuable in the development of electrochemical biosensors or anti-corrosion coatings where precise control over surface hydrophobicity and electron transfer kinetics is required, and where generic 4-ethynyl-α,α,α-trifluorotoluene fails to provide the necessary geometric and electronic tuning.

Synthesis of Advanced Electron-Transport Materials for Phosphorescent OLEDs

Researchers in the organic electronics industry can leverage this compound as a key intermediate for synthesizing high-performance electron transport layer (ETL) and hole-blocking layer (HBL) materials [1]. The compound's structural features—a trisubstituted benzene core bearing two strong electron-withdrawing groups (-NO₂, -CF₃) and an alkyne linker for extension—closely align with the molecular design principles disclosed in recent patents for high-triplet-energy OLED components [1]. Utilizing this specific building block allows for the construction of extended conjugated systems with optimized frontier molecular orbital energy levels (deep LUMO) necessary for efficient electron injection and exciton confinement in blue phosphorescent devices, a function that simpler phenylacetylene derivatives are structurally incapable of performing effectively.

Construction of Orthogonally Functionalized Molecular Probes and Bioconjugates

For chemical biologists developing novel activity-based probes or targeted protein degraders (PROTACs), the ability to perform sequential, high-yielding bioconjugation steps on a single small molecule is paramount. 1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene serves as an ideal trifunctional core . The terminal alkyne can first be used in a copper-catalyzed click reaction to attach a targeting ligand or fluorophore. Subsequently, the aromatic nitro group can be chemoselectively reduced to a primary aniline, which can then be functionalized with an E3 ligase recruiting ligand (e.g., via amide bond formation) or another reporter tag . The metabolically stable -CF₃ group remains inert throughout these transformations, providing a hydrophobic anchor that can enhance target binding affinity. This orthogonal reactivity streamlines the synthesis of complex, multifunctional molecules from a single, compact building block.

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